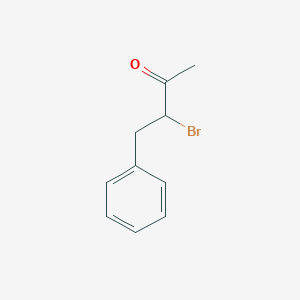

2-Butanone, 3-bromo-4-phenyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-Butanone, 3-bromo-4-phenyl-, involves multiple steps, starting from basic organic precursors. A notable method includes the Claisen condensation, nucleophilic addition, and substitution reactions. For instance, ethyl acetoacetate undergoes Claisen condensation, followed by a series of acid, alkali, and nucleophilic addition reactions. Subsequently, a substitution reaction with benzyl chloride yields 4-phenyl-2-butanone, which can be hydrolyzed and decarboxylated to produce 3-bromo-4-phenyl-2-butanone (Jiangli Zhang, 2005).

科学研究应用

Synthesis and Characterization : One study focused on the synthesis of carbon-14 labeled 4-[4-[2-[2-[bis(4-chlorophenyl)methoxyethylsulfonyl][1-14C]ethoxy]phenyl]-1,1,1-trifluoro-2-butanone, derived from 2-bromo[1-14C]acetic acid, which has applications in radioactive synthesis and chemical analysis (Dischino, Banville, & Rémillard, 2003).

Medicinal Applications : Another study explored the fabrication of 4-phenyl-2-butanone, a medium used in synthesizing medicine for inflammation reduction and codeine (Jiangli Zhang, 2005).

Antimicrobial Properties : Research on the synthesis and characterization of substituted phenyl azetidines, including derivatives of 2-(4-bromo phenyl) methyl cyanide, indicated potential antimicrobial applications (Doraswamy & Ramana, 2013).

Chemical Structure Studies : A study on the structure of bromo compounds formed by the action of bromine on 2-phenyl-2-butanol or 2-phenyl-2-butene, relevant to understanding chemical structures and reactions (Mikhaĭlov & 'eva, 1960).

Fruit Fly Attractant : A synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone and its testing as a fruit fly attractant indicates potential applications in pest control and agriculture (Pradika, Pranowo, & Matsjeh, 2020).

Enantioselective Syntheses : Research on enantioselective syntheses of stereoisomers of 3-hydroxy-4-phenyl-2-butanone explored their applications in flavor and fragrance, highlighting differences in aroma between isomers (Tian, Ye, Sun, Liu, Huang, & Chen, 2011).

Catalysis and Hydrogenation : Studies have also been conducted on the effect of solvents on the hydrogenation of 4-phenyl-2-butanone over Pt-based catalysts, relevant to chemical processing and catalysis (McManus, Daly, Thompson, Connor, Hardacre, Wilkinson, Bonab, Dam, Simmons, Stitt, D’Agostino, McGregor, Gladden, & Delgado, 2015).

安全和危害

The safety and hazards associated with a compound are important for handling and storage. However, the specific safety and hazards of “2-Butanone, 3-bromo-4-phenyl-” are not explicitly mentioned in the sources I found.

未来方向

The future directions for “2-Butanone, 3-bromo-4-phenyl-” are not explicitly mentioned in the sources I found. However, research into similar compounds continues to be an active area of study.

Please note that this analysis is based on the information available in the sources I found. For a more comprehensive and accurate analysis, further research and consultation with experts in the field may be necessary.

属性

IUPAC Name |

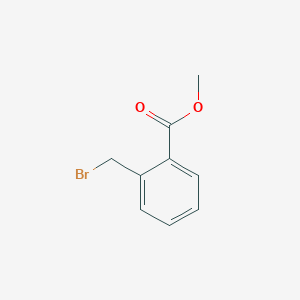

3-bromo-4-phenylbutan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSQAKKEJGMRSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446104 |

Source

|

| Record name | 2-butanone, 3-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butanone, 3-bromo-4-phenyl- | |

CAS RN |

55985-68-7 |

Source

|

| Record name | 2-butanone, 3-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)